(4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl)methanamine
Description
(4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl)methanamine is a tertiary amine featuring a bicyclic hexahydropyrrolo[1,2-a]pyrazine moiety linked to a phenylmethanamine group. The hexahydropyrrolo[1,2-a]pyrazine core combines pyrrolidine and piperazine rings, offering conformational rigidity and hydrogen-bonding capabilities, which are advantageous in drug design . Commercial availability through suppliers like CymitQuimica highlights its relevance in research applications .
Properties
IUPAC Name |
[4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c15-10-12-3-5-13(6-4-12)17-9-8-16-7-1-2-14(16)11-17/h3-6,14H,1-2,7-11,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPQCAYHQLFTKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCN2C1)C3=CC=C(C=C3)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl)methanamine typically involves multi-step organic reactions. One common approach is to start with the formation of the hexahydropyrrolo[1,2-a]pyrazine core, which can be achieved through cyclization reactions involving appropriate precursors. The phenylmethanamine group is then introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the pyrazine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated precursors and nucleophiles in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests several potential therapeutic applications:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various pathogens. The hexahydropyrrolo structure may enhance the compound's ability to interact with microbial targets.
- Antitumor Effects : Preliminary studies indicate that derivatives of this compound can exhibit cytotoxic effects on cancer cell lines. For example, related compounds have shown IC50 values ranging from 3.5 to 15 μM against leukemia cells, suggesting potential for further development in oncology.
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, which is crucial for drug design targeting metabolic pathways associated with diseases such as cancer and infections.
Biological Studies
The biological activity of (4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl)methanamine has been explored through various studies:
- Receptor Binding : The compound's ability to interact with biological macromolecules suggests it may modulate receptor activity, impacting signaling pathways.
- Cytotoxicity Assessments : Studies have indicated potential cytotoxic effects on specific cancer cell lines, warranting further investigation into its mechanisms of action.
Case Study 1: Antifungal Activity
A study evaluating the antifungal properties of pyrrolo[1,2-a]pyrazine derivatives found that certain compounds exhibited effective antifungal activity. The lead compound demonstrated an effective concentration (EC50) value of 115.5 μg/mL against human erythrocytes. This suggests that this compound may similarly affect erythrocyte membranes and have implications for antifungal therapies.
Case Study 2: Cytotoxicity Assessment
Research into the cytotoxic effects of related compounds on human leukemia cell lines revealed significant antiproliferative activity. The findings suggest that this compound could be a promising candidate for further studies aimed at cancer treatment.
Mechanism of Action
The mechanism of action of (4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Pyrrolo-Pyrazole Derivatives
Example : (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine
- Synthesis : Utilizes N-SEM protection and alkylation at C-5 with 1-bromo-3-chloropropane, a more complex route compared to the target compound’s synthesis (details unspecified in evidence) .
- Applications : The pyrazole ring may enhance metabolic stability but reduce basicity compared to pyrazine-containing analogs.
Azabuperone (1-(4-Fluorophenyl)-4-[hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-1-butanone)
- Structural Differences: Features a fluorophenyl group and butanone chain instead of phenylmethanamine.
- Molecular Weight : 290.38 g/mol (vs. ~243 g/mol estimated for the target compound).
Isoindol-1-one Derivative (CAS 877147-16-5)
- Structure: Incorporates a hexahydropyrrolopyrazine group into an isoindol-1-one scaffold with phenoxyphenyl and methyl substituents.
- Molecular Weight : 453.58 g/mol.
- Properties : Predicted boiling point (658.9°C) and pKa (8.62) suggest high thermal stability and moderate basicity, influenced by the bulky isoindole system .
- Applications : The extended aromatic system may enhance binding to hydrophobic targets like kinase enzymes.
Butyrophenone Derivatives
Example: 4'-Fluoro-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)butyrophenone dihydrochloride
- Structural Link: Shares the hexahydropyrrolopyrazine group but integrates it into a butyrophenone framework.
- Pharmacological Context: Butyrophenones are antipsychotics; fluorine and the bicyclic amine may modulate dopamine receptor affinity and reduce extrapyramidal side effects .
Difluoroacetyl Derivative (CAS 353780-07-1)
- Structure : 2-(Difluoroacetyl)hexahydropyrrolo[1,2-a]pyrazine.
- Functional Impact : The electron-withdrawing difluoroacetyl group reduces basicity and may enhance metabolic oxidation resistance.
- Applications: Potential as a prodrug or enzyme inhibitor due to altered reactivity .
Data Table: Key Comparative Properties
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis is less complex than pyrrolo-pyrazole derivatives, which require multi-step protection and alkylation .
- Pharmacokinetics : Fluorinated analogs (e.g., Azabuperone) exhibit improved bioavailability, while bulky substituents (e.g., isoindol-1-one derivative) may limit membrane permeability .
- Target Engagement : The hexahydropyrrolopyrazine core’s rigidity is conserved across analogs, suggesting utility in G-protein-coupled receptor (GPCR) modulation, particularly in neurological disorders .
Biological Activity
(4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl)methanamine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. Its molecular formula is CHN, indicating the presence of carbon, hydrogen, and nitrogen, which are crucial for its biological interactions.
Structural Characteristics
The compound features a hexahydropyrrolo[1,2-a]pyrazine ring fused to a phenyl group, which contributes to its reactivity and biological activity. The functional groups present in the structure allow for diverse chemical interactions, making it a candidate for various biochemical applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The interactions are facilitated through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing various biochemical pathways and potentially leading to therapeutic effects.
Biological Activity and Applications
Research indicates that compounds with similar structures exhibit significant biological activities. The following table summarizes some of the notable activities associated with this compound and related compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| This compound | Hexahydropyrrolo structure | Antimicrobial, anticancer potential |
| 1-(4-(Piperidin-1-yl)phenyl)methanamine | Piperidine instead of hexahydropyrrolo | Antidepressant |
| 4-(3-Aminophenyl)piperidine | Piperidine ring | Analgesic properties |
| 2-(4-Aminophenyl)thiazole | Thiazole ring | Antimicrobial activity |
The distinct hexahydropyrrolo structure sets this compound apart from others, suggesting unique biological activities that warrant further investigation.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of pyrazine compounds exhibited significant inhibition against various pathogens. The unique structure of this compound may enhance its efficacy against resistant strains .
- Anticancer Potential : Research involving cell lines has shown that compounds with similar frameworks can inhibit cancer cell proliferation. The mechanism appears to involve modulation of signaling pathways associated with cell growth and apoptosis.
- Enzyme Inhibition : Investigations into cholinesterase inhibition have revealed that structurally related compounds can effectively inhibit acetylcholinesterase (AChE), which is significant for Alzheimer's disease therapy. This suggests potential applications for this compound in neurodegenerative disease treatment .
Q & A
Q. How can the synthesis of (4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl)methanamine be optimized for high yield and purity?
Methodological Answer: Synthetic optimization requires a Design of Experiments (DoE) approach to systematically vary reaction parameters such as temperature, solvent polarity, pH, and reaction time. For example, refluxing in ethanol or dichloromethane (common solvents for analogous heterocycles) may improve cyclization efficiency . Monitoring intermediates via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures stepwise purity . Post-synthesis, recrystallization or column chromatography can isolate the target compound, with nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirming structural integrity .
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
Methodological Answer:
- Structural Confirmation: Use -NMR and -NMR to resolve aromatic protons and heterocyclic backbone signals, particularly distinguishing pyrrolopyrazine and phenylmethanamine moieties. High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Purity Assessment: HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) quantifies impurities. TLC with iodine visualization provides rapid purity screening . For chiral purity (if applicable), chiral stationary-phase HPLC or circular dichroism may be necessary .
Q. How can the compound’s stability under varying experimental conditions be evaluated?
Methodological Answer: Conduct forced degradation studies:
- Hydrolytic Stability: Incubate in acidic (0.1M HCl), basic (0.1M NaOH), and neutral buffers at 40°C for 24–72 hours, monitoring degradation via HPLC .
- Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and phase transitions .
- Photostability: Expose to UV light (ICH Q1B guidelines) and analyze photodegradants with LC-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?
Methodological Answer:
- Derivative Synthesis: Introduce substituents (e.g., halogens, alkyl groups) at the phenyl or pyrrolopyrazine positions to modulate electronic or steric effects. For example, halogenation may enhance receptor binding via hydrophobic interactions .
- Biological Assays: Screen derivatives against target enzymes (e.g., aminopeptidases, kinases) using fluorescence-based assays. Compare IC values to establish SAR trends .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .
Q. What computational strategies are effective for predicting interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess binding stability and conformational changes over time .
- Quantum Mechanics/Molecular Mechanics (QM/MM): Calculate electronic interactions at active sites (e.g., DFT for charge distribution analysis) to explain substituent effects on activity .
- Pharmacophore Modeling: Identify critical features (e.g., hydrogen bond donors, aromatic rings) using tools like Schrödinger’s Phase .
Q. How should pharmacological studies be designed to evaluate in vivo efficacy and toxicity?
Methodological Answer:
- Experimental Design: Use randomized block designs with split-plot arrangements to account for variables like dosage, administration route, and timepoints .
- Toxicity Profiling: Conduct acute toxicity studies (OECD 423) in rodent models, monitoring hematological, hepatic, and renal biomarkers. Histopathology assesses organ-specific effects .
- Pharmacokinetics: Measure plasma concentration-time profiles (LC-MS/MS) to calculate bioavailability, half-life, and clearance .
Q. What methodologies assess the compound’s environmental fate and ecotoxicological impact?
Methodological Answer:
- Environmental Partitioning: Determine octanol-water partition coefficients (log ) and soil adsorption constants () to model distribution in abiotic compartments .
- Biotransformation Studies: Incubate with microbial consortia or liver microsomes (e.g., CYP450 enzymes) to identify metabolites via LC-HRMS .
- Ecotoxicology: Test acute toxicity in Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) to estimate ecological risk quotients .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
